molecular formula C17H16N2O B12622060 N-(2-Aminoethyl)anthracene-9-carboxamide CAS No. 920511-02-0

N-(2-Aminoethyl)anthracene-9-carboxamide

Cat. No.: B12622060
CAS No.: 920511-02-0
M. Wt: 264.32 g/mol
InChI Key: NYEQATAUHIVQAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide typically involves the amidation of anthracene-9-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide and may require a catalyst to improve the yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)anthracene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-(2-Aminoethyl)anthracene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)anthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, affecting the DNA’s function and stability. This intercalation can inhibit the activity of DNA polymerase, leading to cell death in certain cases . Additionally, the compound’s amine group can form hydrogen bonds with various biological molecules, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an aromatic structure and functional groups, making it highly versatile in various chemical reactions and applications. Its ability to intercalate into DNA and form hydrogen bonds with biological molecules gives it significant potential in medicinal chemistry and biological research .

Properties

CAS No.

920511-02-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2-aminoethyl)anthracene-9-carboxamide

InChI

InChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20)

InChI Key

NYEQATAUHIVQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN

Origin of Product

United States

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